molecular formula C17H17N5O2 B14876641 1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B14876641
M. Wt: 323.35 g/mol
InChI Key: MXRGTEBLKYJSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core substituted with a methylphenyl group and a pyrazolyl-oxadiazolyl moiety

Preparation Methods

The synthesis of 1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrrolidinone ring, followed by the introduction of the methylphenyl group and the pyrazolyl-oxadiazolyl moiety. Reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: The compound might be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins, leading to modulation of specific biochemical pathways. The exact pathways and molecular targets would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can be compared with similar compounds that have a pyrrolidinone core or similar substituents. Some similar compounds include:

  • 1-(4-methylphenyl)-4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
  • 1-(4-methylphenyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-thiadiazol-3-yl]pyrrolidin-2-one

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

1-(4-methylphenyl)-4-[5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

InChI

InChI=1S/C17H17N5O2/c1-10-3-5-13(6-4-10)22-9-12(8-15(22)23)16-18-17(24-21-16)14-7-11(2)19-20-14/h3-7,12H,8-9H2,1-2H3,(H,19,20)

InChI Key

MXRGTEBLKYJSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NOC(=N3)C4=NNC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.